2-(4-Methoxyphenyl)propan-1-amine
Description
2-(4-Methoxyphenyl)propan-1-amine is a primary amine featuring a propane backbone with a 4-methoxyphenyl substituent at the second carbon and an amine group at the terminal carbon. This structure imparts unique physicochemical properties, including moderate lipophilicity (LogP ~4.84) and a molecular weight of 179.26 g/mol (calculated from C₁₀H₁₅NO) . Its methoxy group enhances electron-donating effects, influencing receptor binding and metabolic stability.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3 |
InChI Key |
LUOOSDUSUYCCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
3-[(4-Methoxyphenyl)oxy]propan-1-amine
1,3-Bis(4-methoxyphenyl)propan-1-amine Hydrochloride
- Structure : Two 4-methoxyphenyl groups at C1 and C3.
- Properties : Increased molecular weight (271.16 g/mol) and hydrophobicity (LogP 4.84), enhancing membrane permeability .
- Activity: Potential for dual-target interactions due to symmetrical substitution.
Positional Isomerism and Branching
1-(4-Methoxyphenyl)propan-2-amine
2-(4-Methoxyphenyl)-2-methylpropan-1-amine
- Structure : Methyl branch at C2.
- Properties : Increased steric hindrance reduces metabolic degradation.
- Application : Used in glycoconjugate synthesis for targeted drug delivery .
Functional Group Modifications
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B)
2-Amino-3-(4-methoxyphenyl)propan-1-ol
- Structure : Hydroxyl group at C1.
- Properties : Higher polarity (LogP ~0.79) compared to the parent compound .
- Application: Potential for CNS-targeted therapies due to improved blood-brain barrier penetration.
Stereochemical Variations
(S)-1-(4-Methoxyphenyl)propan-1-amine
(2R)-2-(4-Methoxyphenyl)propan-1-amine Hydrochloride
- Structure : Chiral center at C2 with (R)-configuration.
- Properties : Molecular weight 201.70 g/mol; used in peptidomimetic designs .
Pharmacological Analogues
N,N-Dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine (Triflupromazine)
2-[4-(Trifluoromethyl)phenyl]propan-2-amine
- Structure : Trifluoromethyl substituent at C4.
- Properties : Strong electron-withdrawing effects enhance metabolic stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
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